REACTION_CXSMILES
|
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([C:17]3[CH:24]=CC=CC=3C=O)[CH:10]=[CH:11][C:12]=2[O:13][CH:14]([F:16])[F:15])[CH2:5][CH2:4][CH2:3][CH2:2]1.[BH4-].[Na+].[OH-].[Na+].[N:29]1C=CC=CC=1.S(Cl)(Cl)=O.[C-]#N.[Na+]>C(O)C>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH2:17][C:24]#[N:29])[CH:10]=[CH:11][C:12]=2[O:13][CH:14]([F:16])[F:15])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,3.4,7.8|
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Name
|
(3-cyclopentyloxy-4-difluoromethoxyphenyl)benzaldehyde
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Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)OC=1C=C(C=CC1OC(F)F)C1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
alcohol
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.48 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.52 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ethanol was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the aqueous residue was extracted three times with ether
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed twice with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated to a pale yellow oil (3.44 g)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
ADDITION
|
Details
|
ether was added
|
Type
|
CUSTOM
|
Details
|
the precipitate was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to a pale yellow oil, which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in dimethylformamide (10 mL) under an argon atmosphere
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned between 5% aqueous sodium carbonate and ether
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed four times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (potassium carbonate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 15-20% ethyl acetate/hexanes
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)OC=1C=C(C=CC1OC(F)F)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 199.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |